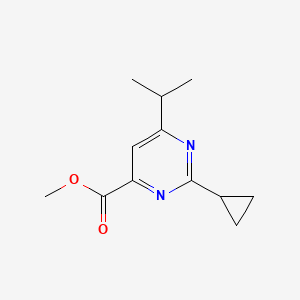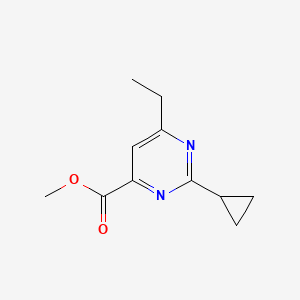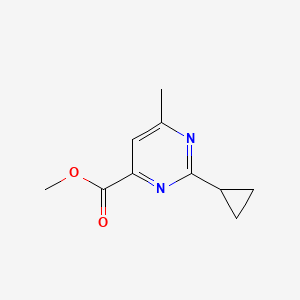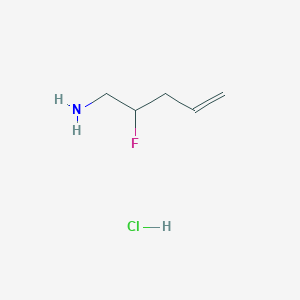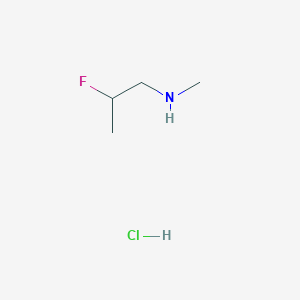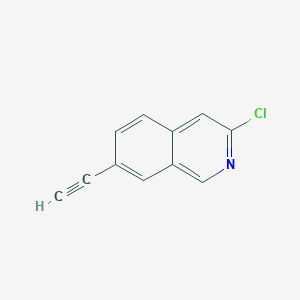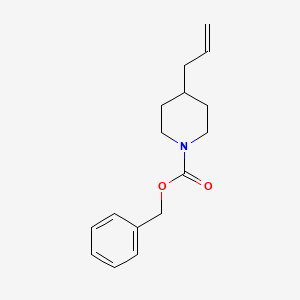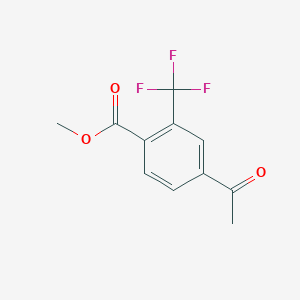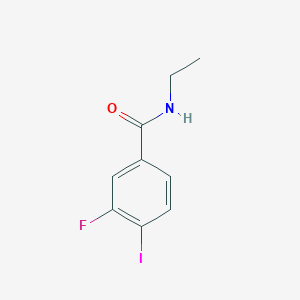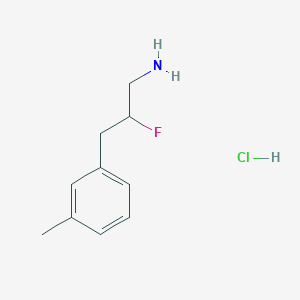
2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride
概要
説明
2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom at the second position and a methyl group at the third position of the phenyl ring, along with a propan-1-amine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-methylbenzaldehyde, which is then subjected to a fluorination reaction to introduce the fluorine atom at the desired position.
Reductive Amination: The fluorinated benzaldehyde is then reacted with nitroethane in the presence of a reducing agent such as sodium borohydride to form the corresponding nitropropene intermediate.
Reduction: The nitropropene intermediate is reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the primary amine.
Hydrochloride Formation: Finally, the primary amine is treated with hydrochloric acid to form the hydrochloride salt of 2-Fluoro-3-(3-methylphenyl)propan-1-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group or the aromatic ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a central nervous system stimulant and its effects on neurotransmitter release.
Pharmacology: Research focuses on its interaction with monoamine transporters and receptors.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride involves its interaction with monoamine transporters, such as the dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their extracellular concentrations, leading to enhanced neurotransmission and stimulant effects.
類似化合物との比較
Similar Compounds
2-Fluoroamphetamine: Similar structure but lacks the methyl group on the phenyl ring.
3-Fluoroamphetamine: Fluorine atom is positioned differently on the phenyl ring.
4-Fluoroamphetamine: Fluorine atom is at the fourth position on the phenyl ring.
Uniqueness
2-Fluoro-3-(3-methylphenyl)propan-1-amine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups, which can influence its pharmacological properties and interactions with biological targets.
特性
IUPAC Name |
2-fluoro-3-(3-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-8-3-2-4-9(5-8)6-10(11)7-12;/h2-5,10H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLPMJKKUJFZHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


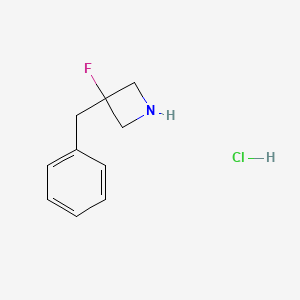
![3-Fluoro-3-[(2-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1484610.png)
